molecular formula C14H12Br2O2S B8782070 4-Bromophenyl methylsulfone CAS No. 51439-45-3

4-Bromophenyl methylsulfone

Cat. No. B8782070
CAS RN: 51439-45-3
M. Wt: 404.1 g/mol
InChI Key: YLACSXJICGXRJR-UHFFFAOYSA-N
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Patent
US08664402B2

Procedure details

Pd(acac)2 (6.1 mg, 0.02 mmol, 0.5 mol %) and Xantphos (23.2 mg, 0.04 mmol, 1 mol o) are introduced into a flared flask provided with coolant. 4-bromophenylmethylsulfone of formula (III, X═Br) (1.17 g, 5 mmol), acetylpicoline of formula (II) (541 mg, 4 mmol) and K3PO4 (2.55 g, 12.0 mmol, 3 eq) are added thereto. Once the argon atmosphere has been stabilized with vacuum-argon cycles, anhydrous and degassed NMP (15 ml) is added with a syringe. The mixture is then kept stirred under stirring in an argon atmosphere for 18 h at 100° C. The conversion is quantitative. The reaction mixture is diluted with a saturated solution of NaHCO3 (50 mL) and extracted with AcOEt (4×50 mL). The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (30 mL), anhydrified on MgSO4 and concentrated in a vacuum. The residue was purified by silica gel chromatography using AcOEt/cyclohexane as eluent in a gradient from 5:5 to 10:0. 1.05 g product were obtained, for a molar yield of 91% as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
23.2 mg
Type
reactant
Reaction Step Two
Quantity
6.1 mg
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[C:28]2[C:23](=[C:24](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:25]=[CH:26][CH:27]=2)O[C:4]2[C:5](P(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:6][CH:7]=[CH:8][C:3]1=2.BrC1C=CC([CH2:50][S:51](CC2C=CC(Br)=CC=2)(=[O:53])=[O:52])=CC=1.C(C1[C:66](C)=[N:67]C=CC=1)(=O)C.[O-:72]P([O-])([O-])=O.[K+].[K+].[K+]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[CH3:27][C:26]1[N:67]=[CH:66][C:23]([C:28](=[O:72])[CH2:2][C:3]2[CH:4]=[CH:5][C:6]([S:51]([CH3:50])(=[O:53])=[O:52])=[CH:7][CH:8]=2)=[CH:24][CH:25]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Br
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=NC=CC1)C
Name
( II )
Quantity
541 mg
Type
reactant
Smiles
Name
Quantity
2.55 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
23.2 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
6.1 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then kept stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with coolant
CUSTOM
Type
CUSTOM
Details
anhydrous and degassed NMP (15 ml)
ADDITION
Type
ADDITION
Details
is added with a syringe
STIRRING
Type
STIRRING
Details
under stirring in an argon atmosphere for 18 h at 100° C
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with a saturated solution of NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (4×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.